molecular formula C20H24IN5O B11252214 (3-Iodophenyl)(4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone

(3-Iodophenyl)(4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B11252214
M. Wt: 477.3 g/mol
InChI Key: SSLGOJHZMZDITG-UHFFFAOYSA-N
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Description

2-[4-(3-IODOBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an iodinated benzoyl group, a piperazine ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-IODOBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE typically involves multiple steps, starting with the preparation of the iodinated benzoyl derivative. This is followed by the formation of the piperazine ring and the subsequent attachment of the pyrimidine core. Common reagents used in these reactions include iodine, benzoyl chloride, piperazine, and pyrimidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-IODOBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds.

Scientific Research Applications

2-[4-(3-IODOBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-IODOBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated benzoyl group may facilitate binding to target proteins, while the piperazine and pyrimidine moieties contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(PHENYLBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE
  • 2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE
  • 2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE

Uniqueness

The uniqueness of 2-[4-(3-IODOBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE lies in its iodinated benzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where iodine’s presence is crucial, such as in radiolabeling or as a heavy atom in crystallography studies.

Properties

Molecular Formula

C20H24IN5O

Molecular Weight

477.3 g/mol

IUPAC Name

(3-iodophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H24IN5O/c1-15-13-18(24-7-2-3-8-24)23-20(22-15)26-11-9-25(10-12-26)19(27)16-5-4-6-17(21)14-16/h4-6,13-14H,2-3,7-12H2,1H3

InChI Key

SSLGOJHZMZDITG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)I)N4CCCC4

Origin of Product

United States

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